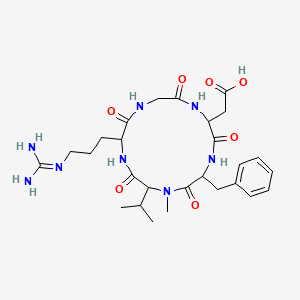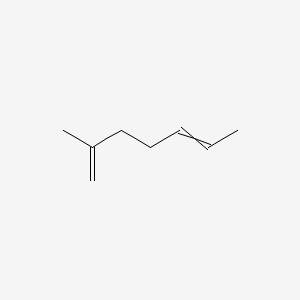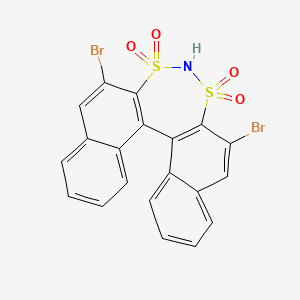
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is classified as a ketone and is known for its unique structure, which includes an isopropoxy group and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with isopropyl alcohol in the presence of an acid catalyst . The reaction is carried out at room temperature and requires careful monitoring to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
作用機序
The mechanism of action of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of redox reactions, influencing cellular oxidative stress and apoptosis pathways . The compound’s ability to generate reactive oxygen species (ROS) and induce cell cycle arrest makes it a promising candidate for anticancer research .
類似化合物との比較
Similar Compounds
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry .
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-methyl-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,1-3H3 |
InChIキー |
ZLEWCNNITYSTHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)


![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)

